molecular formula C10H9N3O B1384143 6-amino-2-phenylpyrimidin-4(3H)-one CAS No. 41740-17-4

6-amino-2-phenylpyrimidin-4(3H)-one

Cat. No. B1384143
CAS RN: 41740-17-4
M. Wt: 187.2 g/mol
InChI Key: PLBAPESPVBOCDW-UHFFFAOYSA-N
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Description

“6-Amino-2-phenylpyrimidin-4-ol” is a chemical compound with the CAS number 41740-17-4 . It has a molecular formula of C10H9N3O and a molecular weight of 187.20 .

Scientific Research Applications

Chemical Synthesis and Transformations

6-amino-2-phenylpyrimidin-4(3H)-one, and its derivatives, are involved in various chemical synthesis and transformations. For instance, studies have explored the transformation of heterocyclic halogeno compounds into amino compounds, demonstrating a mechanism initiated by the attack of an amide ion on specific carbon atoms, rather than a position in the ring structure (Meeteren & Plas, 2010). Additionally, reactions of these compounds with nucleophiles, such as electrophilic nitration and sulphonation, have been studied, offering insights into the structural modifications of pyrimidine derivatives (Stevens, Baig, Gate, & Wheelhouse, 1995).

Antibacterial Activity

Research has also been conducted on the antibacterial properties of certain derivatives of 6-amino-2-phenylpyrimidin-4(3H)-one. One study synthesized 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives and evaluated their antibacterial activity, indicating potential applications in combating bacterial infections (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).

Anticancer Research

The application in cancer research is another notable area. Studies have shown that derivatives of 6-amino-2-phenylpyrimidin-4(3H)-one exhibit anticancer properties, making them candidates for developing new anticancer drugs. For instance, a study investigated the biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as GPR119 agonists with potential applications in diabetes and cancer treatment (Negoro, Yonetoku, Misawa-Mukai, Hamaguchi, Maruyama, Yoshida, Takeuchi, & Ohta, 2012).

Development of Other Therapeutic Agents

In addition to its application in antibacterial and anticancer research, 6-amino-2-phenylpyrimidin-4(3H)-one derivatives have been studied for their potential in developing various other therapeutic agents. This includes research on novel 4-arylpyrimidine derivatives with anti-anoxic and anti-lipid peroxidation activities, which could lead to advancements in treatments for conditions related to anoxia or oxidative stress (Kuno, Katsuta, Sakai, Ohkubo, Sugiyama, & Takasugi, 1992).

Green Chemistry Approaches

The use of 6-amino-2-phenylpyrimidin-4(3H)-one in green chemistry approaches has also been explored. A study described a microwave-assisted synthetic scheme for producing novel Schiff base congeners of pyrimidine nuclei using water as a solvent, highlighting a more eco-friendly approach in chemical synthesis (Karati, Mahadik, & Kumar, 2022).

Adenosine Receptor Antagonism

Research into adenosine receptor antagonism includes the evaluation of carbamate substituted 2-amino-4,6-diphenylpyrimidines as potential dual adenosine A1 and A2A receptor antagonists. These compounds show promise as therapeutic agents in the treatment of Parkinson's disease, highlighting another significant medical application (Robinson, Petzer, Rousseau, Terre’Blanche, Petzer, & Lourens, 2016).

properties

IUPAC Name

4-amino-2-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-6-9(14)13-10(12-8)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBAPESPVBOCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355723
Record name ST51039238
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-phenylpyrimidin-4(3H)-one

CAS RN

41740-17-4
Record name 6-Amino-2-phenyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41740-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST51039238
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MAEM Abdel-Hamid, AM El-Kazak, HS Magdy… - Journal: Journal of … - core.ac.uk
Furopyrimidines have been known for many years and have been thoroughly examined in the recent years. The present review deals with description of the various synthetic routes for …
Number of citations: 3 core.ac.uk

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